7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one
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Overview
Description
7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one is a heterocyclic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) to yield the desired pyrimido[4,5-d]pyrimidine derivatives . Another approach involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF–DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of efficient catalysts, high-yielding reactions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The amino group and other substituents on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit tyrosine kinases and cyclin-dependent kinases, which are involved in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: Structurally similar compounds with varied biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidines: Another class of fused heterocyclic systems with significant biological activity.
Uniqueness
7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one is unique due to its specific substitution pattern and the presence of an amino group, which can participate in various chemical reactions and interactions with biological targets. This makes it a versatile compound for research and development in multiple fields.
Properties
IUPAC Name |
2-amino-6H-pyrimido[4,5-d]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O/c7-6-8-1-3-4(11-6)9-2-10-5(3)12/h1-2H,(H3,7,8,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMMXXYJSUBHQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC=NC2=NC(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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